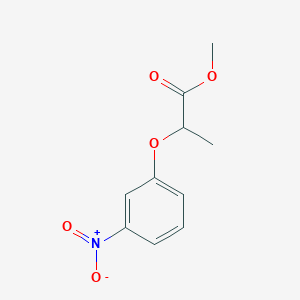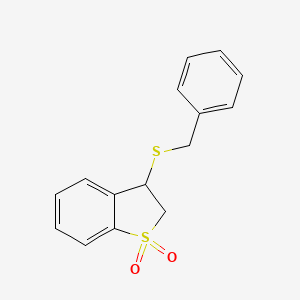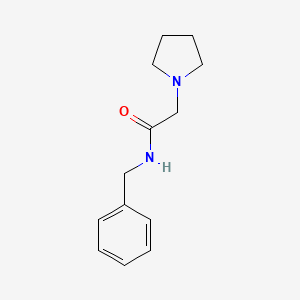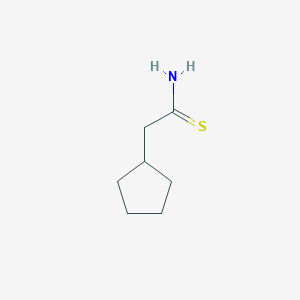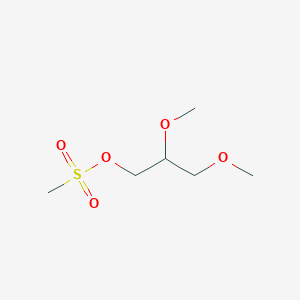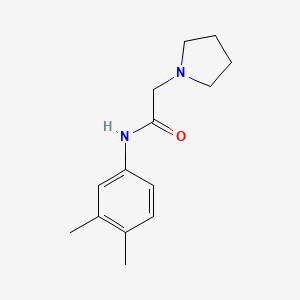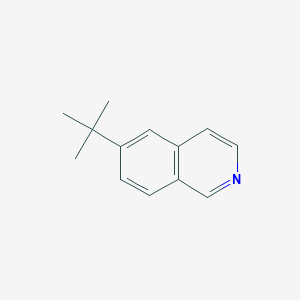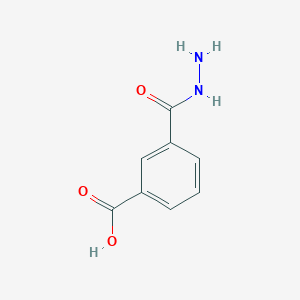
4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Descripción general
Descripción
“4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene” is a chemical compound with the formula C7H4ClF3 . It is a clear colorless liquid with an aromatic odor .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene” can be represented by the formula C7H4ClF3 . The molecular weight of this compound is 180.555 .Physical And Chemical Properties Analysis
“4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene” is a clear colorless liquid with an aromatic odor . It has a boiling point of 277-280°F and a freezing point/melting point of -33°F . The vapor pressure is 1 mmHg at 32°F, 5 mmHg at 76.5°F . The flash point is 117°F . The vapor density is 6.24 and the specific gravity is 1.34 .Safety and Hazards
“4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene” may be harmful if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas or vapors . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Propiedades
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRMEGUZSFQNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzyl chloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

